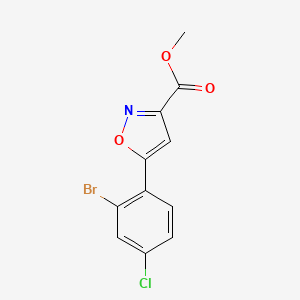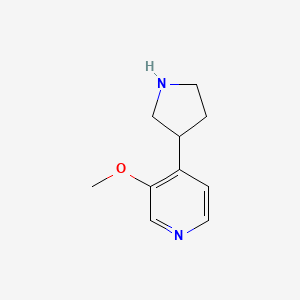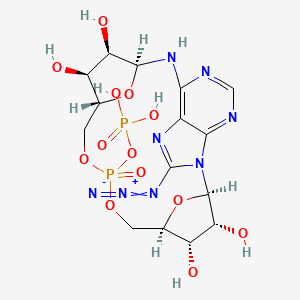
Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a base such as sodium methoxide in methanol to yield the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(2-Chloro-4-bromophenyl)isoxazole-3-carboxylate
- Methyl 5-(2-Fluoro-4-chlorophenyl)isoxazole-3-carboxylate
- Methyl 5-(2-Bromo-4-methylphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring. This arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and other scientific research .
Propiedades
Fórmula molecular |
C11H7BrClNO3 |
|---|---|
Peso molecular |
316.53 g/mol |
Nombre IUPAC |
methyl 5-(2-bromo-4-chlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7BrClNO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(13)4-8(7)12/h2-5H,1H3 |
Clave InChI |
PTBYEDKRHWMGRM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)




![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)

![8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione](/img/structure/B13716853.png)

![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)

![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole](/img/structure/B13716876.png)


